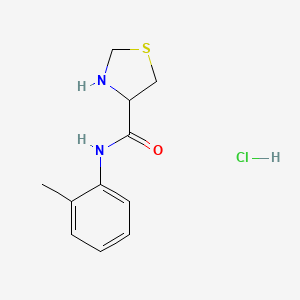

N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride

Description

N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride is a thiazolidine-derived compound characterized by a carboxamide group substituted with a 2-methylphenyl moiety and a hydrochloride salt. Its molecular formula is C₁₁H₁₄N₂OS·HCl, with a molecular weight of approximately 254.77 g/mol (calculated from the base compound’s formula C₁₁H₁₄N₂OS and HCl addition). The structural features include a thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen) and an aromatic 2-methylphenyl group attached via an amide bond . The SMILES notation (CC1=CC=CC=C1NC(=O)C2CSCN2) and InChIKey (OSDHABKDRIPBHO-UHFFFAOYSA-N) further confirm its stereochemical configuration .

Properties

IUPAC Name |

N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS.ClH/c1-8-4-2-3-5-9(8)13-11(14)10-6-15-7-12-10;/h2-5,10,12H,6-7H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNYEZURHVEVEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2CSCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251923-39-3 | |

| Record name | N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazolidine ring with a carboxamide functional group and a methyl-substituted phenyl moiety. Its unique structure contributes to its varied biological activities.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. Studies have indicated that compounds within the thiazolidine class can inhibit the growth of bacteria and fungi through different mechanisms:

- Mechanism of Action : The carboxamide moiety can form hydrogen bonds with enzymes, potentially leading to their inhibition. This interaction may disrupt essential biochemical pathways in microbial cells.

- Minimum Inhibitory Concentration (MIC) : Research indicates that derivatives of thiazolidines exhibit MIC values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains, demonstrating potent antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies : Compounds similar to N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide have been tested against several cancer cell lines, including prostate and breast cancer cells. For instance, derivatives showed IC50 values as low as 1.47 μM against breast cancer cell lines, indicating strong cytotoxic effects .

- Mechanisms : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. Studies have shown that treatment with thiazolidine derivatives leads to DNA fragmentation in cancer cells, suggesting a pro-apoptotic effect .

Case Studies

- Antimicrobial Evaluation : A study synthesized several thiazolidine derivatives, including this compound. The derivatives were evaluated for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting biofilm formation and bacterial growth .

- Anticancer Efficacy : In vitro studies on prostate cancer cell lines demonstrated that thiazolidine derivatives could effectively inhibit cell proliferation. The compounds were subjected to various concentrations over extended periods, revealing dose-dependent cytotoxicity .

Summary of Findings

| Biological Activity | Mechanism | Efficacy (IC50/MIC) |

|---|---|---|

| Antimicrobial | Enzyme inhibition via hydrogen bonding | MIC: 0.22 - 0.25 μg/mL |

| Anticancer | Induction of apoptosis; DNA fragmentation | IC50: 1.47 μM (breast cancer) |

Scientific Research Applications

Anticancer Properties

N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride and its derivatives have shown significant potential as anticancer agents. Research indicates that these compounds can selectively target cancer cells while minimizing harm to normal cells.

- Mechanism of Action : The compound disrupts cellular processes in cancer cells, leading to apoptosis (programmed cell death) and inhibiting cell proliferation. For instance, studies have demonstrated that thiazolidinone derivatives can effectively induce cytotoxicity in various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells, with IC50 values indicating potent activity at low concentrations .

- Case Study : A study highlighted the efficacy of thiazolidinone derivatives in treating prostate and ovarian cancers. The compounds were shown to inhibit specific kinases involved in cancer progression, thereby offering a multi-target approach to cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively investigated.

- Spectrum of Activity : Research has documented its effectiveness against a range of bacteria and fungi. For example, a series of thiazolidinone derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating their potential as therapeutic agents against infections .

- Case Study : In one study, several thiazolidinone derivatives were synthesized and evaluated for their antimicrobial properties. The results showed that certain derivatives had MIC values as low as 10.7 μmol/mL against specific pathogens, demonstrating their potential for development into new antimicrobial agents .

Other Biological Activities

Beyond anticancer and antimicrobial applications, this compound exhibits a variety of other biological activities:

- Antioxidant Activity : Some studies have reported that thiazolidine derivatives possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Research indicates that these compounds may also exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory conditions .

Data Tables

| Activity | Cell Line/Pathogen | IC50/MIC Values |

|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 0.54 µM |

| HepG2 (Liver Cancer) | 0.24 µM | |

| Antibacterial | Staphylococcus aureus | 10.7 μmol/mL |

| Escherichia coli | 21.4 μmol/mL | |

| Antifungal | Candida albicans | 40.2 μmol/mL |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Aromatic vs. Electron-Withdrawing Groups: The trifluoroethyl substituent introduces strong electron-withdrawing effects, which may improve metabolic stability but reduce solubility compared to the methylphenyl group . Halogenated Derivatives: The 2-chlorophenyl analog (CAS 1796917-60-6) exhibits higher molecular weight and lipophilicity, likely influencing its pharmacokinetic profile .

Commercial Availability :

- The target compound is discontinued across multiple suppliers , whereas the trifluoroethyl variant remains commercially accessible at premium prices .

- The cyclopropylmethyl derivative (CAS 1251923-95-1) is marketed as a research chemical, emphasizing its utility in synthetic workflows .

Purity and Applications: Several analogs (e.g., CAS 1796917-60-6, 1078162-94-3) are available at 95% purity, suggesting their use in high-precision applications like medicinal chemistry or crystallography .

Research Implications

- Biological Activity : While direct pharmacological data are unavailable in the provided evidence, structural analogs with trifluoroethyl or chlorophenyl groups are often explored for antimicrobial or enzyme-inhibitory properties due to their electronic and steric profiles .

- Crystallography and Structural Studies : Thiazolidine derivatives are frequently analyzed using programs like SHELXL for small-molecule refinement, highlighting their relevance in structural chemistry .

Preparation Methods

Key Steps:

- Activation of the carboxylic acid group on thiazolidine-4-carboxylic acid.

- Nucleophilic substitution by 2-methylphenylamine to form the amide bond.

- Purification and conversion to hydrochloride salt.

Preparation Methods and Reaction Conditions

Amide Coupling via Carbodiimide-Mediated Reaction

- Reagents: Thiazolidine-4-carboxylic acid, 2-methylphenylamine, dicyclohexylcarbodiimide (DCC) or other coupling agents such as HATU.

- Solvent: Dichloromethane or similar aprotic solvents.

- Temperature: Typically 0–25°C to control reaction rate and minimize side reactions.

- Procedure: The carboxylic acid is activated by DCC forming an O-acylurea intermediate, which then reacts with 2-methylphenylamine to yield the amide.

- Workup: The reaction mixture is filtered to remove dicyclohexylurea byproduct, and the product is purified by column chromatography followed by recrystallization from ethanol/water.

- Yield: High purity (>95% by HPLC) and moderate to good yields are reported.

| Parameter | Details |

|---|---|

| Coupling agent | DCC or HATU |

| Solvent | Dichloromethane |

| Temperature | 0–25°C |

| Purification | Silica gel chromatography, recrystallization |

| Product purity | >95% (HPLC) |

| Typical yield | 70–85% |

Multi-Component One-Pot Synthesis

- Catalyst: Bismuth(III) salt such as Bi(SCH2COOH)3.

- Reactants: 2-methylphenylamine, aromatic aldehyde, mercaptoacetic acid.

- Conditions: Solvent-free or minimal solvent, temperature ~70°C.

- Mechanism: One-pot condensation-cyclization forming the thiazolidine ring and amide bond simultaneously.

- Advantages: Simplified procedure, reduced reaction time, and improved yields.

- Monitoring: Reaction progress monitored by thin-layer chromatography (TLC).

This method is adapted from general thiazolidin-4-one synthetic routes and can be modified for 2-methylphenyl substitution.

Industrial Scale and Continuous Flow Synthesis

- Technique: Continuous flow reactors for large-scale synthesis.

- Benefits: Enhanced control over reaction parameters (temperature, mixing), improved yield and purity, reduced human error.

- Typical Conditions: Similar reagents and solvents as batch synthesis but optimized for flow.

- Outcome: Scalable production with consistent quality.

Alternative Synthetic Routes

Hydrazone Intermediate Route

- Step 1: Synthesis of hydrazones from aromatic aldehydes and hydrazine derivatives.

- Step 2: Reaction with mercaptoacetic acid in the presence of ZnCl2 catalyst under reflux in 1,4-dioxane for 8–12 hours.

- Step 3: Neutralization and isolation of thiazolidine derivatives.

- Yield: Approximately 70–75%.

This method is more common for substituted thiazolidine-4-one derivatives but can be adapted for carboxamide derivatives.

Chloroacetylation and Nucleophilic Substitution

- Step 1: Preparation of 2-chloro-N-(2-methylphenyl)acetamide by reaction of 2-methylphenylamine with chloroacetyl chloride in dry DMF.

- Step 2: Reaction of this chloroacetamide with potassium salt of thiazolidine-4-carboxylic acid derivative in boiling DMF.

- Outcome: Formation of the target amide with potential for further functionalization.

Purification and Characterization

- Purification: Column chromatography on silica gel using ethyl acetate/hexane mixtures, followed by recrystallization from ethanol/water or ethyl acetate/hexane.

- Characterization:

- NMR Spectroscopy: ¹H NMR signals for thiazolidine ring protons at δ 3.2–4.1 ppm; aromatic protons at δ 6.8–7.4 ppm.

- Mass Spectrometry: Molecular ion peak confirming molecular weight (e.g., [M+H]⁺ at m/z ~293).

- IR Spectroscopy: Amide carbonyl stretch near 1650 cm⁻¹ and N-H bend near 1550 cm⁻¹.

- HPLC: Purity assessment, typically >95%.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield (%) | Notes |

|---|---|---|---|---|

| Carbodiimide-mediated coupling | Thiazolidine-4-carboxylic acid, 2-methylphenylamine, DCC, DCM, 0–25°C | High purity, well-established | 70–85 | Requires careful temperature control |

| One-pot multi-component reaction | 2-methylphenylamine, aldehyde, mercaptoacetic acid, Bi catalyst, 70°C | Simplified, solvent-free possible | 75–90 | Efficient but may need catalyst optimization |

| Hydrazone intermediate route | Hydrazones, mercaptoacetic acid, ZnCl2, reflux in 1,4-dioxane | Good yields, versatile | ~72 | Longer reaction time, reflux required |

| Chloroacetylation and substitution | 2-methylphenylamine, chloroacetyl chloride, DMF, potassium salt of thiazolidine acid | Allows further derivatization | Variable | Multi-step, requires dry conditions |

| Continuous flow synthesis | Same reagents as batch, optimized for flow | Scalable, reproducible | High | Industrial application |

Research Findings and Observations

- The amide coupling approach remains the most straightforward and widely used method for synthesizing this compound with good yields and purity.

- One-pot multi-component reactions provide a greener and more efficient alternative but require optimization of catalysts and temperature.

- Continuous flow technology is promising for industrial scale-up, improving safety and product consistency.

- The stereochemistry of the thiazolidine ring can influence properties; however, separation of diastereomers is challenging and solvent-dependent.

- Purification by silica gel chromatography and recrystallization ensures high purity suitable for biological testing.

Q & A

Basic: What synthetic routes are recommended for N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via condensation of 1,3-thiazolidine-4-carboxylic acid derivatives with 2-methylaniline, followed by hydrochlorination. Key steps include:

- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HCl) in anhydrous dichloromethane under nitrogen to minimize hydrolysis .

- Hydrochloride Formation : Treat the free base with HCl gas in ethanol to precipitate the hydrochloride salt.

Optimization : - Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).

- Purify via recrystallization from ethanol/water (yield: ~65–75%). Adjust pH during salt formation to avoid over-acidification, which may degrade the thiazolidine ring.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?

Answer:

Primary Techniques :

- NMR :

- IR : Amide C=O stretch (~1650 cm⁻¹), secondary amine N-H (~3300 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 257.1 (free base), with HCl adducts visible in negative ion mode.

Advanced: How can SHELX-based crystallography resolve structural ambiguities in this compound?

Answer:

SHELXL refinement is critical for resolving:

- Thiazolidine Ring Conformation : Use high-resolution X-ray data (≤1.0 Å) to model puckering parameters (Cremer-Pople) and assess enantiomeric purity .

- Hydrogen Bonding : Identify interactions between the hydrochloride and carboxamide groups (e.g., N-H⋯Cl distances ~3.1 Å).

Methodology : - Collect data at low temperature (100 K) to reduce thermal motion.

- Apply TWIN/BASF commands in SHELXL if twinning is observed (common in hydrochloride salts).

Advanced: What experimental strategies are recommended for SAR studies of the thiazolidine core and 2-methylphenyl substituent?

Answer:

SAR Design :

- Thiazolidine Modifications : Synthesize analogs with substituted thiazolidines (e.g., 5-membered vs. 6-membered rings) to assess conformational flexibility .

- Substituent Effects : Replace 2-methylphenyl with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to evaluate pharmacophore requirements.

Biological Assays : - Use in vitro models (e.g., enzyme inhibition assays) to correlate structural changes with activity. For example, suggests local anesthetic activity in related compounds, implying voltage-gated sodium channel modulation.

Advanced: How should contradictory biological activity data be analyzed and validated?

Answer:

Systematic Analysis :

- Assay Variability : Compare results across platforms (e.g., patch-clamp vs. fluorescence-based assays) to identify method-dependent artifacts .

- Dose-Response Curves : Ensure IC₅₀/EC₅₀ values are derived from ≥3 independent replicates.

Validation Methods : - Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Negative Controls : Include structurally similar inactive analogs (e.g., N-(3-methylphenyl) derivatives) to rule out nonspecific effects .

Advanced: How can impurity profiling be conducted for this compound?

Answer:

Key Impurities :

- Byproducts : Unreacted 2-methylaniline (detectable via GC-MS) or hydrolyzed thiazolidine intermediates (monitor via HPLC).

Analytical Methods : - HPLC-DAD : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Impurities elute earlier than the main peak (retention time ~12 min).

- LC-MS/MS : Identify degradation products (e.g., oxidation at sulfur to sulfoxide).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.